(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid synthesis pathway
(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Foreword: The Significance of the Benzoxazinone Scaffold
The 1,4-benzoxazine moiety is a privileged heterocyclic system that forms the core of numerous compounds with significant biological and pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for a wide array of applications, including as antifungal agents, platelet aggregation inhibitors, and even potential anticancer and antiparasitic agents.[1][3][4] (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, in particular, serves as a crucial intermediate, providing a reactive handle—the carboxylic acid group—for further molecular elaboration and the development of novel drug candidates.
This guide, intended for researchers and professionals in synthetic chemistry and drug development, provides a detailed exploration of the prevalent and efficient pathways for the synthesis of this key intermediate. We will delve into the strategic considerations behind different synthetic routes, provide detailed experimental protocols, and explain the mechanistic rationale underpinning these transformations.
Chapter 1: Retrosynthetic Analysis and Core Strategy
The synthesis of the target molecule, (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, can be logically dissected into two primary stages. This retrosynthetic approach simplifies the overall process into more manageable steps:
-
Formation of the Core Heterocycle : The initial and most critical phase is the construction of the 2H-1,4-benzoxazin-3(4H)-one ring system.
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N-Functionalization : The subsequent step involves the alkylation of the nitrogen atom at the 4-position with an acetic acid synthon.
This strategy allows for modularity; different methods can be employed for the synthesis of the core scaffold depending on the availability of starting materials and desired reaction conditions.
Figure 1: High-level retrosynthetic strategy for the target molecule.
Chapter 2: Synthesis of the 2H-1,4-Benzoxazin-3(4H)-one Scaffold
Several robust methods exist for constructing the benzoxazinone core. The choice of method is often dictated by factors such as substrate availability, scalability, and tolerance to other functional groups. We will detail two of the most effective and commonly cited approaches.
Method A: Direct Cyclization from 2-Aminophenol
This is arguably the most direct and frequently used method, involving a one-pot reaction between 2-aminophenol and a chloroacetylating agent.[1] The reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution (O-alkylation) to close the ring.
Mechanistic Rationale: The amino group of 2-aminophenol is a more potent nucleophile than the hydroxyl group, leading to selective acylation at the nitrogen. The presence of a mild base is crucial; it neutralizes the HCl generated during the acylation and facilitates the subsequent deprotonation of the phenolic hydroxyl, which then acts as the nucleophile for the ring-closing cyclization.
Figure 2: Synthesis of the benzoxazinone core from 2-aminophenol.
Experimental Protocol:
-
To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as methyl isobutyl ketone (MIBK), add an aqueous solution of sodium bicarbonate (NaHCO₃, ~2.0 eq).[1]
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining a steady reflux.
-
Continue refluxing for 3-4 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to yield the desired 2H-1,4-benzoxazin-3(4H)-one.
Method B: Reductive Cyclization of 2-Nitrophenol Derivatives
This two-step approach is valued for its versatility and application of "green" chemistry principles in the reduction step.[3][5] It begins with the O-alkylation of a 2-nitrophenol, followed by the reduction of the nitro group and spontaneous intramolecular cyclization.
Mechanistic Rationale: The first step is a standard Williamson ether synthesis. The subsequent reduction of the nitro group to an amine is the key transformation. Once the amino group is formed, it is perfectly positioned for a rapid, intramolecular nucleophilic acyl substitution on the adjacent ester group, leading to the formation of the stable six-membered lactam ring and elimination of the alcohol.
Figure 3: Two-step synthesis via reductive cyclization.
Experimental Protocol:
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Step 1: O-Alkylation
-
Combine 2-nitrophenol (1.0 eq), methyl 2-bromoacetate (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in acetone.[3][5]
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under vacuum.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry. Evaporation of the solvent yields the crude nitro ester intermediate, which can often be used directly in the next step.
-
-
Step 2: Reductive Cyclization
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Dissolve the crude nitro ester intermediate in a solvent mixture, such as ethanol/acetic acid.
-
Add a reducing agent, such as iron powder (Fe, ~5.0 eq).
-
Heat the mixture to reflux for 2-4 hours. The reaction is often exothermic.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate, and purify the residue by column chromatography or recrystallization to obtain the product.
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| Parameter | Method A (from 2-Aminophenol) | Method B (from 2-Nitrophenol) |
| Starting Material | 2-Aminophenol | 2-Nitrophenol |
| Number of Steps | One-pot | Two steps |
| Key Reagents | Chloroacetyl chloride, NaHCO₃ | Methyl bromoacetate, K₂CO₃, Fe/AcOH |
| Advantages | Direct, high atom economy, fast. | Milder conditions for cyclization, avoids acyl chlorides. |
| Considerations | Chloroacetyl chloride is corrosive and lachrymatory. | Two distinct synthetic operations required. |
Table 1: Comparison of primary synthesis routes for the benzoxazinone scaffold.
Chapter 3: N-Alkylation and Hydrolysis to the Final Product
With the 2H-1,4-benzoxazin-3(4H)-one scaffold in hand, the final steps involve introducing the acetic acid side chain at the N-4 position. This is reliably achieved through a two-step sequence: N-alkylation with an ethyl haloacetate followed by saponification of the resulting ester.[6]
Causality Behind Experimental Choices:
-
Alkylation: The nitrogen atom of the benzoxazinone is nucleophilic, but requires a base to deprotonate it for efficient alkylation. A moderately strong base like potassium carbonate is ideal as it is strong enough to deprotonate the N-H but generally not the α-protons of the ester, minimizing side reactions. Anhydrous polar aprotic solvents like DMF or acetone are used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Hydrolysis: Base-mediated hydrolysis (saponification) with a strong base like potassium hydroxide (KOH) is a standard and high-yielding method to convert the ethyl ester to the corresponding carboxylate salt.[6] A subsequent acidic workup protonates the carboxylate to yield the final carboxylic acid product.
Figure 4: Workflow for the conversion of the scaffold to the final acid.
Experimental Protocol:
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Step 1: Synthesis of Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][3][7]oxazin-4-yl)acetate
-
In a round-bottom flask, dissolve 2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and ethyl chloroacetate (1.2 eq).[6]
-
Heat the suspension to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter off the inorganic solids and wash them with acetone.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude ethyl ester. This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.[6]
-
-
Step 2: Hydrolysis to (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
-
Dissolve the crude ethyl ester from the previous step (1.0 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (KOH, ~3.0 eq).[6]
-
Reflux the mixture for 4 hours. During this time, the ester is saponified.
-
Cool the reaction mixture to room temperature and concentrate it under vacuum to remove the ethanol.
-
Dilute the residue with water and acidify to a pH of ~2 using dilute hydrochloric acid (HCl). A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid.[6]
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Chapter 4: Characterization and Validation
Self-validation of the described protocols requires rigorous characterization of the products. Typical spectroscopic data for the key intermediate and final product are provided for reference.
| Compound | Technique | Expected Data |
| Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][3][7]oxazin-4-yl)acetate | ¹H NMR (CDCl₃) | δ 1.35-1.40 (t, 3H, -CH₃), 4.40 (q, 2H, -OCH₂-), 4.65 (s, 2H, N-CH₂), 4.75 (s, 2H, O-CH₂-CO), 6.9-7.2 (m, 4H, Ar-H).[6] |
| IR (KBr) | ν_max ~1740 cm⁻¹ (Ester C=O), ~1690 cm⁻¹ (Lactam C=O).[6] | |
| MS (EI) | m/z = 235 [M]⁺.[6] | |
| (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | ¹H NMR (DMSO-d₆) | δ 4.68 (s, 2H, N-CH₂), 4.78 (s, 2H, O-CH₂-CO), 6.9-7.3 (m, 4H, Ar-H), 13.1 (br s, 1H, -COOH). |
| IR (KBr) | ν_max ~3000 cm⁻¹ (broad, O-H), ~1750 cm⁻¹ (Carboxylic Acid C=O), ~1685 cm⁻¹ (Lactam C=O). | |
| MS (ESI⁻) | m/z = 206 [M-H]⁻. |
Table 2: Spectroscopic data for product validation.
References
-
Kwiecień, H., & Gzella, A. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of the Brazilian Chemical Society. [Link]
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Li, J., et al. (2012). Synthesis of 2H-benzo[b][3][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-6. [Link]
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Reddy, G. J., & Rao, K. S. (2007). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heteroatom Chemistry, 18(4), 387-402. [Link]
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Wang, Z., et al. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. The Journal of Organic Chemistry, 74(7), 2920-2922. [Link]
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Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 714-737. [Link]
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Kwiecień, H., & Gzella, A. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. [Link]
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Srinivas, K., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][7] OXAZIN-4-YL) ACETATE DERIVATIVES. Rasayan Journal of Chemistry, 14(1), 127-133. [Link]
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